molecular formula C20H24N2O3 B10846979 benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime

benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime

Cat. No.: B10846979
M. Wt: 340.4 g/mol
InChI Key: HNESYIHKTKWBMV-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime is a small molecular compound with the chemical formula C20H24N2O3.

Preparation Methods

The synthesis of Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The compound exerts its effects by inhibiting FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime increases the levels of endocannabinoids, which can modulate pain, inflammation, and other physiological responses. The molecular targets include the active site of FAAH, where it binds and prevents the enzyme from interacting with its natural substrates .

Comparison with Similar Compounds

Similar compounds to Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime include other FAAH inhibitors such as:

This compound is unique due to its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

[(E)-benzylideneamino] N-(4-hexoxyphenyl)carbamate

InChI

InChI=1S/C20H24N2O3/c1-2-3-4-8-15-24-19-13-11-18(12-14-19)22-20(23)25-21-16-17-9-6-5-7-10-17/h5-7,9-14,16H,2-4,8,15H2,1H3,(H,22,23)/b21-16+

InChI Key

HNESYIHKTKWBMV-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.